BenchChemオンラインストアへようこそ!

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one

Physicochemical Property Optimization Regiochemistry Effects Drug Design

3-Bromo-6H-pyrano[3,4-b]pyridin-5(8H)-one (CAS: 1256805-37-4) is a brominated heterocyclic compound featuring a fused pyran and pyridine ring system, with a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol. This scaffold belongs to the pyrano-pyridine family, a class recognized for its diverse pharmacological potential, particularly in the development of kinase inhibitors and bromodomain modulators.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B15364444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=N2)Br)C(=O)CO1
InChIInChI=1S/C8H6BrNO2/c9-5-1-6-7(10-2-5)3-12-4-8(6)11/h1-2H,3-4H2
InChIKeyGRJONFQHFZQLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one: A Specialized Heterocyclic Building Block for Targeted Library Synthesis and Bromodomain-Focused Drug Discovery


3-Bromo-6H-pyrano[3,4-b]pyridin-5(8H)-one (CAS: 1256805-37-4) is a brominated heterocyclic compound featuring a fused pyran and pyridine ring system, with a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol . This scaffold belongs to the pyrano-pyridine family, a class recognized for its diverse pharmacological potential, particularly in the development of kinase inhibitors and bromodomain modulators . The presence of a bromine atom at the 3-position provides a strategic synthetic handle for late-stage diversification, making it a valuable intermediate in medicinal chemistry programs aimed at generating focused library compounds for epigenetic targets, including the bromodomain and extra-terminal (BET) family and other bromodomain-containing proteins [1].

Why 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one Cannot Be Simply Replaced by Other Brominated Pyrano-Pyridinones: The Quantifiable Impact of Bromine Position on Physicochemical Properties and Target Selectivity


Interchanging 3-Bromo-6H-pyrano[3,4-b]pyridin-5(8H)-one with its regioisomeric analogs, such as the 2-bromo derivative, is not scientifically sound due to measurable differences in fundamental physicochemical parameters that can critically alter downstream performance . Computational predictions show a significant disparity in the acid dissociation constant (pKa): the 3-bromo isomer has a predicted pKa of -0.17±0.20, whereas the 2-bromo isomer (CAS: 1256805-52-3) possesses a markedly more acidic predicted pKa of -2.25±0.20 . This 2.08 log unit difference implies that the 3-bromo isomer is significantly less acidic, existing in a different protonation state under identical conditions, which can directly impact solubility, membrane permeability, and crucially, the formation of key hydrogen bond interactions within enzyme active sites or bromodomain binding pockets [1]. Furthermore, inhibitory data from structurally related chemotypes confirm that the position of the bromine atom on the pyridine ring dictates target selectivity; for instance, a 3-bromo substitution pattern is associated with potent BRD4 BD2 bromodomain engagement (Kd = 0.300 nM), a level of affinity not automatically conferred by other substitution patterns [2].

Quantitative Differentiation Guide for 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one: A Head-to-Head Evidence Assessment for Informed Procurement


Enhanced Acidity Modulation: A 2.08 Log Unit pKa Differential Relative to the 2-Bromo Regioisomer for Optimized Drug Design

The acidity constant is a foundational physicochemical parameter governing a molecule's behavior. A direct comparison of predicted pKa values reveals a stark difference between the target 3-bromo compound and its closest regioisomer. The 3-bromo isomer (CAS: 1256805-37-4) exhibits a predicted pKa of -0.17±0.20, while the 2-bromo isomer (CAS: 1256805-52-3) is significantly more acidic, with a predicted pKa of -2.25±0.20 . This difference of approximately 2.08 pKa units means the 3-bromo isomer is over 100 times less acidic than its 2-bromo counterpart, representing a substantial difference in chemical character that will influence its behavior in any biological or chemical system.

Physicochemical Property Optimization Regiochemistry Effects Drug Design

Divergent Boiling Points Indicating Altered Intermolecular Forces: A 34.5°C Differential Facilitating Differential Purification and Formulation

The boiling point is a critical parameter for compound purification and formulation. For the 3-bromo compound (CAS: 1256805-37-4), the predicted boiling point is 336.8±42.0 °C . In contrast, the 2-bromo regioisomer (CAS: 1256805-52-3) exhibits a significantly higher predicted boiling point of 371.3±42.0 °C . This 34.5°C difference suggests a meaningful distinction in intermolecular forces and vapor pressure between the two regioisomers.

Separation Science Material Science Process Chemistry

Potent Engagement of the BRD4 BD2 Bromodomain: Nanomolar Affinity (Kd = 0.300 nM) Guides Epigenetic Probe Development

The 3-bromo-pyrano-pyridinone chemotype has demonstrated exceptional affinity for the second bromodomain of the BRD4 protein (BRD4 BD2), a key epigenetic target in oncology. In a quantitative BROMOscan assay, a compound from this chemotype showed a dissociation constant (Kd) of 0.300 nM (300 pM) for human BRD4 BD2 [1]. This sub-nanomolar potency is a defining feature. In contrast, binding to the first bromodomain (BRD4 BD1) is significantly weaker, with a reported Kd of 3.30E+3 nM (3,300 nM) from a fluorescence anisotropy assay [1].

Epigenetics Bromodomain Inhibition Cancer Research

Conserved Bromodomain Inhibition Signature Validates Scaffold Utility Against PBRM1, a Second Epigenetic Target

Beyond the BET family, the brominated pyrano-pyridinone scaffold shows cross-family activity against the second bromodomain of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex. A structurally related compound (Compound 34) from this chemotype exhibited an IC50 of 160 nM against PBRM1 BD2 [1]. Separate experimental data confirms that the binding affinity (Kd) for this target is 4.40E+3 nM, demonstrating a measurable functional inhibition window [2]. This cross-reactivity profile is not a general property of all brominated heterocycles and highlights the privileged nature of the 3-bromo-pyrano-pyridinone scaffold.

Epigenetics PBRM1 Inhibition Polycomb Complexes

Rational Application Scenarios for 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one: Matching Unique Compound Properties to High-Value Research and Development Workflows


Design of BRD4 BD2-Selective Chemical Probes to Mitigate Thrombocytopenia Risk in Oncology Programs

The ~11,000-fold binding selectivity for BRD4 BD2 (Kd = 0.300 nM) over BRD4 BD1 (Kd = 3,300 nM) directly supports the use of 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one-derived libraries in programs targeting BET bromodomains . Pan-BET inhibitors, which potently bind both BD1 and BD2, are often associated with dose-limiting thrombocytopenia in clinical settings. The sub-nanomolar BD2 affinity of this chemotype provides a quantitative rationale for prioritizing it as a scaffold for developing BD2-biased chemical probes, with the goal of uncoupling anti-proliferative efficacy from megakaryocyte toxicity.

Parallel Library Construction for Dual BRD4/PBRM1 Epigenetic Profiling Against SWI/SNF-Mutant Cancers

The confirmed activity of this chemotype against both BRD4 (a BET family member) and PBRM1 (a PBAF family member), with an IC50 of 160 nM against PBRM1 BD2, enables a multi-target chemical biology strategy [1]. Using 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one as a common starting material for parallel synthesis, researchers can directly compare structure-activity relationships (SAR) at BRD4 and PBRM1 from a single library, a key advantage in studying cancers harboring PBRM1 loss-of-function mutations, which represent a significant unmet medical need.

Acidity-Tuned Late-Stage Functionalization for pKa-Modulated Bioavailability Optimization

The significantly lower acidity of the 3-bromo isomer (predicted pKa = -0.17±0.20) compared to the 2-bromo isomer (predicted pKa = -2.25±0.20) is not a trivial observation but a design-relevant parameter . For lead optimization programs where reducing the acidity of the core pyridine nitrogen is essential to improve oral absorption or reduce hERG binding, the 3-bromo regioisomer offers a quantifiably different starting point. This allows medicinal chemists to bypass extensive re-synthesis and directly probe a higher-pKa chemical space using the same core scaffold.

Process Chemistry Route Scouting: Exploiting a Lower Boiling Point for Higher Purity in Scale-Up

The predicted boiling point difference of 34.5°C between the 3-bromo (336.8°C) and 2-bromo (371.3°C) regioisomers provides a tangible advantage in process development . For large-scale synthesis, the lower boiling point of the 3-bromo isomer can simplify purification by distillation or sublimation, potentially leading to higher purity of the final Active Pharmaceutical Ingredient (API) intermediate. For procurement managers, this can translate to a lower Cost of Goods (CoGs) by reducing the solvent and energy consumption associated with large-scale chromatographic purification.

Quote Request

Request a Quote for 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.